Structural Differentiation: A Unique (1-Hydroxycyclopentyl)methyl Amide Motif
The target compound is uniquely defined by its N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide structure [1]. In the foundational SAR study for this class, the most potent analogs were oxadiazoles and vinylogous amides, such as oxadiazole analog 22, which demonstrated excellent hNK1 binding affinity . The target compound possesses a distinct, saturated (1-hydroxycyclopentyl)methyl amide substituent, a motif whose pharmacological contribution is uncharacterized in the literature and is absent from the high-potency clinical leads. This structural divergence ensures the compound does not mimic the established pharmacophore, making it a differentiated probe for exploring novel vector space within the NK1 receptor.
| Evidence Dimension | Carboxamide Substituent (Amide Group R) |
|---|---|
| Target Compound Data | (1-hydroxycyclopentyl)methyl amide |
| Comparator Or Baseline | Lead series comparators: Oxadiazole analog 22 and vinylogous amide 45b |
| Quantified Difference | Fundamentally different chemotype (saturated cyclic alcohol vs. aromatic heterocycle vs. extended amide) |
| Conditions | Structural analysis from SAR study |
Why This Matters
Procurement of this specific compound enables the exploration of a distinct chemical space not covered by the most potent clinical leads, which is critical for novel hit or tool generation.
- [1] Young, J. R., et al. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg. Med. Chem. Lett., 17(19), 5310-5315. View Source
